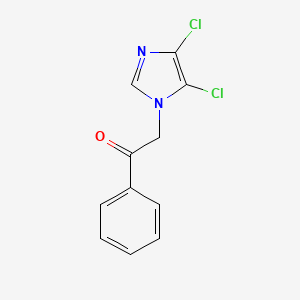![molecular formula C27H23N3O2 B2646936 5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866727-87-9](/img/structure/B2646936.png)
5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It appears to contain multiple ring structures, including a dioxino ring, a pyrazolo ring, and a quinoline ring. These ring structures are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazolo and quinoline rings might participate in electrophilic substitution reactions or act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of aromatic rings, the types and positions of substituents, and the overall size and shape of the molecule would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : Quinoxaline derivatives, such as the synthesized isoxazolquinoxalin derivative, have been studied for their crystal structure, DFT calculations, and Hirshfeld surface analysis. These compounds exhibit potential anti-cancer activity through molecular docking studies (Abad et al., 2021).
- Environmental-Friendly Synthesis : L-Proline-catalyzed synthesis offers an environmentally advantageous method for producing structurally complex heterocyclic compounds, highlighting the importance of green chemistry in pharmaceutical synthesis (Rajesh et al., 2011).
Pharmaceutical Applications
- Antimicrobial Activity : New pyrazoline and pyrazole derivatives have shown significant antibacterial and antifungal activities, pointing towards their potential as pharmaceutical agents (Hassan, 2013).
- Pharmacological Assessment : Pharmacological analyses of pyrazoloquinoline and benzoquinoline derivatives have identified them as inhibitors with potential pharmaceutical applications, including neuroprotection against neuronal death (Silva et al., 2011).
Material Science and Catalysis
- Catalyst Development : The synthesis of pincer complexes with quinoline derivatives has implications in catalysis, particularly in ketone reduction, showcasing the versatility of heterocyclic compounds in chemical transformations (Facchetti et al., 2016).
- Optical Properties and Applications : The study of structural and optical properties of pyrazoloquinoline derivatives as thin films opens up potential applications in optoelectronic devices (Zeyada et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
17-benzyl-14-(4-ethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-2-18-8-10-20(11-9-18)26-22-17-30(16-19-6-4-3-5-7-19)23-15-25-24(31-12-13-32-25)14-21(23)27(22)29-28-26/h3-11,14-15,17H,2,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJXXLERJZKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)
![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2646858.png)
![Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2646859.png)
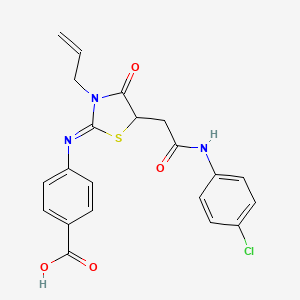
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646863.png)
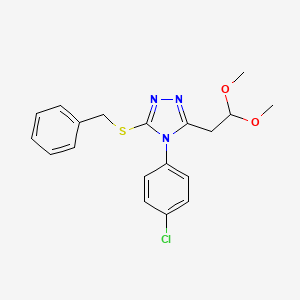
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646866.png)
![(2E)-3-(2-{[N-(3,4-dimethylphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2646868.png)
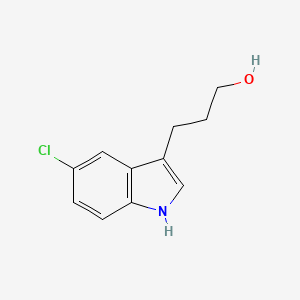
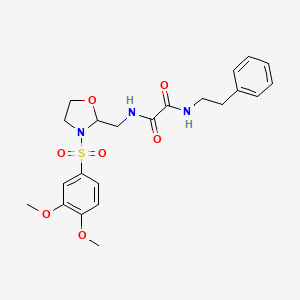
![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)
